molecular formula C12H10N4O B13755731 Purine, 6-(o-tolyloxy)- CAS No. 73972-55-1

Purine, 6-(o-tolyloxy)-

Cat. No.: B13755731
CAS No.: 73972-55-1
M. Wt: 226.23 g/mol
InChI Key: LVYGUKJPQKOPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine, 6-(o-tolyloxy)-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are crucial for genetic information storage and transfer. The compound 6-(o-tolyloxy)-purine features a purine core with an o-tolyloxy group attached at the 6-position, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(o-tolyloxy)-purine typically involves the introduction of the o-tolyloxy group to the purine core. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with o-tolyl alcohol under basic conditions. The reaction may require a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods: Industrial production of 6-(o-tolyloxy)-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

Chemistry: 6-(o-tolyloxy)-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, 6-(o-tolyloxy)-purine derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. They can serve as tools to investigate purine metabolism and signaling .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Their ability to interact with nucleic acids and enzymes makes them promising candidates for drug development .

Industry: In the industrial sector, 6-(o-tolyloxy)-purine is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 6-(o-tolyloxy)-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. For example, it may inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), affecting nucleotide synthesis and cell proliferation .

Comparison with Similar Compounds

    6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.

    Caffeine: A purine alkaloid with stimulant effects.

    Theobromine: Another purine alkaloid found in cocoa.

Uniqueness: 6-(o-tolyloxy)-purine is unique due to the presence of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a chemical tool in research .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 6-(o-tolyloxy)purine with high purity?

  • Methodological Answer : Synthesis should prioritize regioselective alkylation of purine derivatives using o-cresol under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization via 1^1H/13^13C NMR and HPLC-MS is critical to confirm purity (>95%) and structural integrity. Reproducibility requires precise stoichiometric ratios (e.g., 1:1.2 purine-to-o-cresol) and temperature control (60–80°C) to minimize byproducts like N-alkylated isomers .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., 1^1H NMR shifts) for 6-(o-tolyloxy)purine derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR, X-ray crystallography) and reference solvent-specific shift databases. For example, aromatic proton shifts may vary due to solvent polarity (DMSO-d6 vs. CDCl3). Systematic comparison with structurally analogous compounds (e.g., 6-phenoxypurines) can clarify anomalies .

Q. What strategies optimize the stability of 6-(o-tolyloxy)purine in aqueous media for biological assays?

  • Methodological Answer : Use buffered solutions (pH 6.5–7.4) with co-solvents like DMSO (<5% v/v) to enhance solubility while avoiding hydrolysis. Stability studies via UV-Vis spectroscopy at 25°C/37°C over 24–72 hours can identify degradation thresholds. Lyophilization in inert matrices (e.g., trehalose) improves long-term storage .

Advanced Research Questions

Q. How does the electronic environment of the o-tolyl group influence the biological activity of 6-(o-tolyloxy)purine analogs?

  • Methodological Answer : Perform Hammett σ analysis to correlate substituent effects (e.g., methyl vs. nitro groups) with activity trends. Computational modeling (DFT) can map electron density distributions at the purine N7/N9 positions, while in vitro assays (e.g., kinase inhibition) quantify structure-activity relationships (SAR). Meta-substituted analogs often show enhanced binding affinity due to steric and electronic modulation .

Q. What experimental designs address contradictory findings in the mechanism of 6-(o-tolyloxy)purine’s inhibition of adenosine deaminase?

  • Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Isotopic labeling (e.g., 3^3H-adenosine) paired with stopped-flow spectroscopy can track enzyme-substrate interactions in real time. Molecular docking (AutoDock Vina) and mutagenesis studies (e.g., ADA-K76A mutants) validate binding hypotheses .

Q. How can researchers integrate 6-(o-tolyloxy)purine into multi-step catalytic systems for nucleotide analog synthesis?

  • Methodological Answer : Design Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura) using boronic ester-functionalized purines. Optimize ligand systems (e.g., SPhos) to enhance catalytic turnover. Monitor reaction progress via LC-MS and isolate intermediates (e.g., 6-(o-tolyloxy)-9H-purine-2-boronic acid) for stepwise validation .

Q. Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in 6-(o-tolyloxy)purine toxicity studies?

  • Answer : Apply nonlinear regression (GraphPad Prism) to calculate IC50_{50}/LD50_{50} values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Survival assays (e.g., log-rank tests) require Kaplan-Meier curves and hazard ratio adjustments for covariates like cell lineage .

Q. How should conflicting results in the compound’s solubility profile be reconciled across studies?

  • Answer : Conduct meta-analysis using PRISMA guidelines to assess methodological heterogeneity (e.g., shake-flask vs. HPLC solubility methods). Temperature, ionic strength, and buffer composition must be standardized. Solubility parameters (Hansen solubility spheres) can unify disparate datasets .

Q. Tables for Key Data Comparison

Parameter Optimal Conditions Common Pitfalls Validation Method
Synthesis Purity>95% (HPLC)Alkylation side reactions2D NMR, HRMS
Aqueous Stability (pH 7.4)<5% degradation over 24h at 37°CHydrolysis at N9 positionUV-Vis kinetics
Enzyme Inhibition (IC50_{50})0.8–1.2 µM (kinase assays)Non-specific binding artifactsCompetitive ELISA

Properties

CAS No.

73972-55-1

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-(2-methylphenoxy)-7H-purine

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-9(8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16)

InChI Key

LVYGUKJPQKOPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC=NC3=C2NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.